molecular formula C18H15N5O2 B2912816 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1185097-63-5

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

Cat. No.: B2912816
CAS No.: 1185097-63-5
M. Wt: 333.351
InChI Key: XEYCLZROEYVGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a compound of considerable interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a triazoloquinoxaline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for this compound involves the reaction of 2-hydrazinoquinoxaline with methyl isocyanate, followed by cyclization with acetic anhydride to form the triazoloquinoxaline core. Subsequent acylation with phenylacetyl chloride results in the final product. The key reaction conditions typically include:

  • Temperature: 60-80°C

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM)

  • Catalysts: Triethylamine (TEA)

Industrial Production Methods: For industrial-scale production, the synthesis process is often optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors, automation of reaction steps, and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions it Undergoes: The compound undergoes several types of reactions, including:

  • Oxidation: Converts it into various oxo derivatives.

  • Reduction: Forms hydroquinoxaline derivatives.

  • Substitution: Introduces different functional groups onto the phenyl or triazoloquinoxaline moiety.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution reagents: Halogenation with N-bromosuccinimide (NBS), nitration with nitric acid (HNO3)

Major Products Formed from These Reactions

  • Oxidation: Produces 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-6(5H)-yl)-N-phenylacetamide.

  • Reduction: Produces 2-(1-methyl-4-hydro-1,2,4-triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide.

  • Substitution: Varies based on the substituent introduced.

Scientific Research Applications

This compound finds applications across various scientific disciplines, including:

Chemistry: It serves as a valuable intermediate for the synthesis of more complex molecules, especially in medicinal chemistry.

Medicine: Preclinical studies suggest that this compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its potential to inhibit specific molecular pathways involved in disease progression.

Industry: The compound is explored for use in the development of new materials with advanced electronic properties due to its unique triazoloquinoxaline core.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other triazoloquinoxaline derivatives, 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide displays unique properties, such as enhanced stability and a broader range of biological activities.

List of Similar Compounds

  • 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-6(5H)-yl)-N-phenylacetamide

  • 2-(1-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-7(6H)-yl)-N-phenylacetamide

  • 2-(1-methyl-4,6-dioxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

Properties

IUPAC Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-20-21-17-18(25)22(14-9-5-6-10-15(14)23(12)17)11-16(24)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYCLZROEYVGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.